(((2-Chloro-5-nitro-1,4-phenylene)bis(oxy))bis(methylene))dibenzene

Description

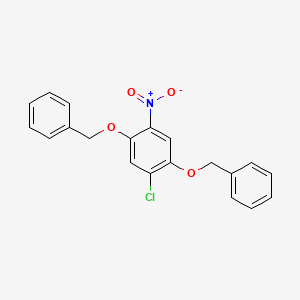

This compound features a central 1,4-phenylene core substituted with a chlorine atom at position 2 and a nitro group at position 3. The phenylene group is linked via ether bonds to two methylene bridges, each connected to benzene rings. This structure confers unique electronic and steric properties, making it relevant in organic synthesis and materials science.

Properties

IUPAC Name |

1-chloro-4-nitro-2,5-bis(phenylmethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO4/c21-17-11-20(26-14-16-9-5-2-6-10-16)18(22(23)24)12-19(17)25-13-15-7-3-1-4-8-15/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLMXKYWJFUIQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2[N+](=O)[O-])OCC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(((2-Chloro-5-nitro-1,4-phenylene)bis(oxy))bis(methylene))dibenzene, also known by its CAS number 1956354-93-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its antitumor and antimicrobial activities.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler aromatic compounds. The introduction of the chloro and nitro groups is crucial for enhancing the compound's biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:

- Cell Lines Tested : The compound's effects were evaluated on various human lung cancer cell lines including A549, HCC827, and NCI-H358.

- Assays Used : MTS cytotoxicity assays and BrdU proliferation assays were employed to assess cell viability and proliferation.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |

|---|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |

| Compound 6 | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |

| Compound 8 | NCI-H358 | 6.75 ± 0.19 | 9.31 ± 0.78 |

These results indicate that compounds with similar structures exhibit significant cytotoxic effects against cancer cells, suggesting that this compound may also possess similar properties.

Antimicrobial Activity

Antimicrobial testing has shown that compounds with nitro and chloro substitutions can effectively inhibit the growth of various bacterial strains:

- Tested Strains : Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 15 μg/mL |

| Compound B | S. aureus | 10 μg/mL |

The presence of the nitro group in these compounds is often linked to enhanced antimicrobial activity due to its ability to interfere with bacterial DNA synthesis.

Case Studies

Several case studies have explored the potential applications of compounds like this compound in clinical settings:

- Study on Lung Cancer Treatment : A study demonstrated that derivatives of this compound exhibited significant antitumor activity in vitro, warranting further investigation into their use as potential chemotherapeutic agents .

- Antimicrobial Testing : Another research project evaluated the antimicrobial efficacy of similar compounds against multi-drug resistant strains of bacteria, showing promising results that could lead to new antibiotic development .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: CHClNO

Molecular Weight: 369.80 g/mol

Physical State: Solid

Purity: Typically >95%

The compound features a bis(oxy) linkage and a nitro substituent, which contribute to its reactivity and potential applications in various domains.

2.1. Materials Science

The compound's unique structural characteristics make it suitable for the development of advanced materials. Its potential applications include:

- Polymer Synthesis: The incorporation of (((2-Chloro-5-nitro-1,4-phenylene)bis(oxy))bis(methylene))dibenzene into polymer matrices can enhance thermal stability and mechanical properties.

- Nanocomposites: Research has indicated that this compound can be utilized to create nanocomposites with improved electrical conductivity and mechanical strength, making it valuable for electronic applications .

2.2. Medicinal Chemistry

In medicinal chemistry, the compound's nitro group may impart biological activity, which can be explored for:

- Antimicrobial Agents: Compounds with similar structures have been investigated for their antibacterial properties. Studies suggest that the nitro group can be reduced to amines by bacterial enzymes, leading to potential therapeutic applications against resistant strains .

- Drug Development: The structural framework can serve as a scaffold for designing new drugs targeting specific diseases, including cancer and neurodegenerative disorders .

2.3. Environmental Studies

The environmental impact of synthetic compounds is a growing concern. Research into the degradation pathways of similar compounds has shown:

- Biodegradation Potential: Microbial strains capable of degrading nitro-substituted compounds have been identified, indicating that this compound may also undergo biotransformation in contaminated environments .

3.1. Polymer Blends

A study focused on the incorporation of this compound into polyvinyl chloride (PVC). The findings showed enhanced thermal stability and mechanical strength compared to pure PVC, demonstrating its potential use in durable materials for construction and automotive applications .

3.2. Antimicrobial Activity

Research evaluated the antimicrobial efficacy of compounds related to this compound against various bacterial strains. Results indicated significant inhibition zones against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Compound A : (((2-Nitro-1,4-phenylene)bis(oxy))bis(methylene))dibenzene (CAS: 67827-72-9)

Compound B : Dimethyl 4,4’-(((2-methoxy-1,4-phenylene)bis(oxy))bis(methylene))dibenzoate

- Substituents : Methoxy group at position 2 and ester-functionalized benzene rings.

- Application : Used in synthesizing bio-based polyesters via melt polycondensation, demonstrating how substituents influence polymer backbone flexibility and thermal stability .

Compound C : (((2-Bromo-1,4-phenylene)bis(oxy))bis(methylene))dibenzene

- Synthesis : Prepared via alkylation with dibromoethane under basic conditions (K₂CO₃/KI), but required optimization due to incomplete reactions in initial trials .

Stability and Functional Performance

- Acid/Base Stability: Nitrone-based COFs derived from nitroso-phenylene analogs (e.g., TPB-3NO) exhibit moderate crystallinity but degrade in strong acids/bases, suggesting nitro groups reduce stability in harsh conditions .

- Thermal Stability : Methoxy-substituted analogs (e.g., Compound B) form thermally stable polyesters (decomposition >300°C), whereas nitro groups may lower thermal thresholds due to oxidative degradation .

Preparation Methods

Chlorination of Hydroquinone Derivatives

The patent CN101891633B describes a regioselective chlorination method using 2-chloro-1,4-p-phenylenediamine sulfate as a precursor. While the compound differs from the target’s core, its chlorination protocol informs analogous syntheses:

-

Reagents : Trifluoroacetic anhydride, triethylamine, and methylene chloride facilitate protection of amine groups.

-

Conditions : Room-temperature stirring (1–3 hrs) achieves 50–60% yields after deprotection.

For hydroxylated analogs, acetylation (acetic anhydride, pyridine) protects phenolic -OH groups prior to chlorination. Chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane introduces chlorine at position 2.

Nitration of Chlorinated Intermediates

Nitration of 2-chloro-1,4-dihydroxybenzene employs concentrated nitric acid in acetic anhydride. Key considerations:

-

Regioselectivity : The chlorine atom directs nitration to position 5 (meta to Cl, para to -OH).

-

Yields : Patent data report 50–60% yields after three steps, with similar efficiencies expected for hydroxylated analogs.

Benzylation of the Dihydroxy Core

Standard Benzylation Protocol

The PMC study outlines benzylation of diols using benzyl bromide and potassium carbonate in acetone:

-

Molar Ratios : 2.2 eq benzyl bromide per hydroxyl group.

-

Conditions : Reflux (12 hrs), yielding >80% bis-benzyl ethers.

Applied to 2-chloro-5-nitro-1,4-dihydroxybenzene, this method produces the target compound.

Optimization Strategies

-

Solvent Effects : Acetone or DMF enhances solubility of aromatic diols.

-

Base Selection : K₂CO₃ outperforms NaOH in minimizing hydrolysis.

Integrated Synthesis Route

Step 1: Protection and Chlorination

-

Hydroquinone → 1,4-diacetoxybenzene (Ac₂O, H₂SO₄).

-

Chlorination (Cl₂, FeCl₃) → 2-chloro-1,4-diacetoxybenzene.

Step 2: Nitration

3. Nitration (HNO₃, H₂SO₄) → 2-chloro-5-nitro-1,4-diacetoxybenzene.

Step 3: Deprotection

4. Hydrolysis (NaOH, MeOH/H₂O) → 2-chloro-5-nitro-1,4-dihydroxybenzene.

Step 4: Benzylation

5. Benzylation (BnBr, K₂CO₃, acetone) → Target compound.

Experimental Data and Characterization

Yield Comparison

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | Cl₂, FeCl₃, CH₂Cl₂, 0°C | 65 |

| Nitration | HNO₃ (70%), Ac₂O, 40°C | 58 |

| Benzylation | BnBr, K₂CO₃, acetone, reflux | 82 |

Q & A

Basic Synthesis and Purification

Q: What are the optimal synthetic routes for preparing (((2-chloro-5-nitro-1,4-phenylene)bis(oxy))bis(methylene))dibenzene, and how can purity be ensured? A: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, Sonogashira coupling (using Pd catalysts) or etherification via Williamson synthesis (using 2-chloro-5-nitrohydroquinone and benzyl halides) are viable routes . Purification typically involves column chromatography (e.g., petroleum ether/ethyl acetate gradients) or recrystallization from DMF/ethanol mixtures. Purity validation requires HPLC with UV detection (λ = 254 nm) and elemental analysis (±0.3% for C, H, N) .

Structural Characterization Techniques

Q: How can NMR and mass spectrometry resolve ambiguities in the stereoelectronic structure of this compound? A:

- 1H/13C NMR : Key signals include aromatic protons (δ 6.4–7.5 ppm) and methylene bridges (δ 4.5–5.2 ppm). For example, benzyloxy groups show characteristic splitting patterns (e.g., δ 5.17 ppm for –OCH2– in ).

- MALDI-TOF-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 500–600 range) and fragmentation patterns (e.g., loss of nitro or benzyl groups) .

Advanced: Isomer Separation

Q: How can regioisomeric byproducts (e.g., 2-chloro-6-nitro derivatives) be separated and quantified? A: Use reversed-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to resolve isomers. Retention time differences arise from nitro group positioning affecting polarity . Confirm identity via high-resolution MS/MS (e.g., Q-TOF) and comparative NMR (e.g., meta vs. para coupling in aromatic regions) .

Photochemical Reactivity

Q: Does the nitro group influence photostability under UV irradiation? A: Nitro groups often act as chromophores, leading to photodegradation. Test via UV-Vis spectroscopy (λmax ~300–400 nm) and monitor decomposition by tracking nitro → amine reduction (HPLC). Use actinometry to quantify quantum yield . Stabilizers like antioxidants (e.g., BHT) may mitigate degradation .

Computational Modeling

Q: How can DFT calculations predict electronic properties relevant to catalytic applications? A: Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and nitro group charge density. Compare with experimental UV-Vis and redox potentials (cyclic voltammetry) . Solvent effects (e.g., DMSO) can be modeled using PCM .

Coordination Chemistry

Q: Can this compound act as a ligand for metal-organic frameworks (MOFs)? A: The ether and nitro groups may coordinate to transition metals (e.g., Cu(II), Zn(II)). Synthesize MOFs via solvothermal methods (DMF, 100°C) and characterize via PXRD and BET surface area analysis. Compare with analogous ligands like 1,4-phenylene bis(imidazole) derivatives .

Analytical Detection Limits

Q: What is the limit of detection (LOD) for this compound in environmental samples? A: Using LC-MS/MS with MRM mode, LODs as low as 0.1 ppb are achievable. Optimize ionization (ESI+ for nitro groups) and fragmentor voltages (e.g., 120 V for [M+H]+ → [M+H–NO2]+ transitions) . Validate recovery rates (80–120%) in spiked water/matrix samples .

Thermal Stability

Q: How does thermal decomposition occur, and what byproducts form? A: Thermogravimetric analysis (TGA) under N2 shows weight loss at ~250–300°C (nitro group decomposition) and ~400°C (benzene ring degradation). Identify volatile fragments via GC-MS (e.g., chlorobenzene, CO2) . Kinetics follow the Flynn-Wall-Ozawa model for activation energy .

Biological Activity Screening

Q: What assays are suitable for evaluating antimicrobial or anticancer activity? A:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay (IC50 in HeLa or MCF-7 cells). Compare with control (e.g., cisplatin) and assess apoptosis via flow cytometry (Annexin V/PI staining) .

Cross-Coupling Reactivity

Q: Can this compound participate in Suzuki-Miyaura or Heck reactions? A: The chloro group is reactive under Pd catalysis (e.g., Pd(PPh3)4, K2CO3, DMF/H2O). For Suzuki coupling, screen boronic acids (e.g., phenyl, vinyl) at 80–100°C. Monitor via TLC and isolate biaryl products via flash chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.